An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Benzyl 4-bromo-3-methoxythiophene-2-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Benzyl 4-bromo-3-methoxythiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Benzyl 4-bromo-3-methoxythiophene-2-carboxylate. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of NMR spectroscopy and data from analogous compounds to offer a robust and well-supported spectral prediction. This analysis is intended to aid researchers in the identification, characterization, and quality control of this and structurally related compounds.
Introduction: The Role of NMR in the Structural Elucidation of Substituted Thiophenes
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[1] The precise structural characterization of these molecules is paramount for understanding their function and for ensuring their purity and stability. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unambiguous determination of molecular structure.[2] By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity of atoms and the electronic structure of the molecule.
For a polysubstituted thiophene such as Benzyl 4-bromo-3-methoxythiophene-2-carboxylate, NMR spectroscopy is indispensable for confirming the regiochemistry of the substituents on the thiophene ring. Each proton and carbon atom in the molecule will exhibit a unique resonance frequency (chemical shift) in the NMR spectrum, dictated by its local electronic environment.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of Benzyl 4-bromo-3-methoxythiophene-2-carboxylate in a standard deuterated solvent such as CDCl₃ is expected to show distinct signals for the thiophene ring proton, the methoxy group protons, and the protons of the benzyl group. The predicted chemical shifts are detailed in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl 4-bromo-3-methoxythiophene-2-carboxylate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Thiophene-H5 | 7.50 - 7.70 | Singlet (s) | 1H | The lone proton on the thiophene ring is significantly influenced by the surrounding substituents. The electron-withdrawing nature of the adjacent bromine atom and the ester group, combined with the electron-donating effect of the methoxy group, will result in a downfield shift. |
| Benzyl-CH₂ | 5.30 - 5.40 | Singlet (s) | 2H | The methylene protons of the benzyl group are adjacent to the electron-withdrawing ester oxygen, causing a downfield shift into this region. |
| Phenyl-H (ortho, meta, para) | 7.30 - 7.50 | Multiplet (m) | 5H | The protons of the phenyl ring of the benzyl group will resonate in the typical aromatic region. The signals for the ortho, meta, and para protons may overlap to form a complex multiplet. |
| Methoxy-CH₃ | 3.90 - 4.10 | Singlet (s) | 3H | The protons of the methoxy group are deshielded by the adjacent oxygen atom, leading to a characteristic downfield shift. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of Benzyl 4-bromo-3-methoxythiophene-2-carboxylate is predicted to display signals for each unique carbon atom in the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for Benzyl 4-bromo-3-methoxythiophene-2-carboxylate
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | 160.0 - 163.0 | The carbonyl carbon of the ester group is highly deshielded and will appear at a significant downfield shift. |
| Thiophene-C3 | 155.0 - 158.0 | This carbon is directly attached to the electron-donating methoxy group, resulting in a strong downfield shift. |
| Thiophene-C2 | 125.0 - 128.0 | The carbon bearing the carboxylate group will be influenced by its electron-withdrawing character. |
| Phenyl-C (ipso) | 135.0 - 137.0 | The carbon of the phenyl ring attached to the methylene group. |
| Phenyl-C (ortho, meta, para) | 128.0 - 129.0 | The protonated carbons of the phenyl ring will resonate in the typical aromatic carbon region. |
| Thiophene-C5 | 115.0 - 118.0 | This carbon is adjacent to the bromine atom and will be influenced by its electronic effects. |
| Thiophene-C4 | 110.0 - 113.0 | The carbon directly bonded to the bromine atom will experience a characteristic shift due to the halogen's electronegativity and heavy atom effect. |
| Benzyl-CH₂ | 66.0 - 68.0 | The methylene carbon of the benzyl group is shifted downfield due to the adjacent ester oxygen. |
| Methoxy-CH₃ | 61.0 - 63.0 | The carbon of the methoxy group is deshielded by the attached oxygen atom. |
Experimental Considerations and Protocol
For the acquisition of high-quality NMR spectra of Benzyl 4-bromo-3-methoxythiophene-2-carboxylate, the following experimental protocol is recommended.
Sample Preparation
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.
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Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
A standard high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
¹H NMR Acquisition:
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: A spectral width of approximately 12-15 ppm.
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Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.
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Relaxation Delay: A relaxation delay of 1-2 seconds between scans.
¹³C NMR Acquisition:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to provide a spectrum with single lines for each carbon.
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Spectral Width: A spectral width of approximately 200-220 ppm.
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Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
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Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, including quaternary carbons.
Data Processing
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Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
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Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (e.g., 77.16 ppm for CDCl₃).[3]
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Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
Structural Assignment Workflow
The following diagram illustrates the logical workflow for the structural assignment of Benzyl 4-bromo-3-methoxythiophene-2-carboxylate using NMR data.
Caption: Workflow for NMR-based structural confirmation.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Benzyl 4-bromo-3-methoxythiophene-2-carboxylate. By understanding the expected chemical shifts and the underlying principles governing them, researchers can more effectively utilize NMR spectroscopy for the characterization and quality assessment of this and related heterocyclic compounds. The provided experimental protocol offers a standardized approach to obtaining high-quality spectral data.
References
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Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
- Toste, F. D., & Still, W. C. (1995). A New Class of Chiral Thiourea Derivatives for Enantioselective Catalysis. Journal of the American Chemical Society, 117(28), 7261–7262.
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University of Oregon. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-bromo-3-methylthiophene-2-carboxylate. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). Methyl 4-bromo-3-methoxythiophene-2-carboxylate - CAS:110545-67-0. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,. Retrieved from [Link]
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Wiley Analytical Science. (n.d.). 13C NMR of Methyl (4‐methoxyphenyl)diazoacetate. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
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NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). DOI: 10. Retrieved from [Link]
